N-[2-(benzyloxy)ethyl]-N-ethylamine
Description
N-[2-(benzyloxy)ethyl]-N-ethylamine is a secondary amine characterized by a benzyloxy (OCH₂C₆H₅) substituent on the ethyl chain of an N-ethylamine backbone. Its molecular formula is C₁₁H₁₇NO, with a molecular weight of 179.26 g/mol.
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-ethyl-2-phenylmethoxyethanamine |
InChI |
InChI=1S/C11H17NO/c1-2-12-8-9-13-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI Key |
WHADWYFKFZANJL-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCOCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares N-[2-(benzyloxy)ethyl]-N-ethylamine with key structural analogs:
Key Observations:
- Substituent Effects: The benzyloxy group in the target compound enhances hydrophobicity compared to the allyloxy analog (C₇H₁₅NO), which has a smaller, less bulky substituent . Benzhydryloxy (C₁₇H₂₁NO) and dimethylamine groups increase steric bulk, which may reduce metabolic degradation in pharmaceuticals .
Comparison :
- The target compound likely shares synthetic routes (e.g., nucleophilic substitution or reductive amination) with these analogs. However, the adamantyl derivative requires specialized purification due to its bulky substituent , while allyloxy derivatives may leverage click chemistry for further functionalization .
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